molecular formula C18H20ClN3S B3129237 N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine CAS No. 339019-11-3

N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine

Cat. No. B3129237
CAS RN: 339019-11-3
M. Wt: 345.9 g/mol
InChI Key: YLFSAROKYYIZSG-UHFFFAOYSA-N
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Description

“N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine” is a chemical compound with the molecular formula C18H20ClN3S . It is a product offered by several chemical manufacturers .


Molecular Structure Analysis

The molecular structure of “N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine” is determined by its molecular formula, C18H20ClN3S. The average mass of the molecule is 345.889 Da and the monoisotopic mass is 345.106659 Da .

Scientific Research Applications

Medicinal Chemistry Applications

Sulfa Drug Analogs and Biological Activities

Research has shown that N-sulfonylamino azines, a class to which N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine is related, possess a range of biological activities. These compounds have been identified as having diuretic, antihypertensive, anti-inflammatory, and anticancer activities. A new generation of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones shows promise for treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Optoelectronic Material Applications

Functionalized Quinazolines for Optoelectronics

The study of quinazoline derivatives extends into the field of electronic devices, highlighting their applications in luminescent elements, photoelectric conversion elements, and image sensors. The inclusion of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These materials are used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, showcasing the broad utility of these compounds beyond medicinal applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Synthesis and Chemical Properties

Novel Synthesis Methods

The advancements in synthesis methods for quinazoline derivatives have been crucial for both their biological and optoelectronic applications. Eco-friendly, atom-efficient, multi-component synthetic strategies have been developed, emphasizing the importance of novel quinazolines. These methods aim to explore promising routes for synthesizing quinazolines, investigating their properties, and seeking potential applications, thereby contributing significantly to the research and development of new quinazoline-based compounds (Faisal & Saeed, 2021).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-prop-2-enyl-5,6,7,8-tetrahydroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3S/c1-2-11-20-17-15-5-3-4-6-16(15)21-18(22-17)23-12-13-7-9-14(19)10-8-13/h2,7-10H,1,3-6,11-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFSAROKYYIZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC2=C1CCCC2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901127163
Record name 2-[[(4-Chlorophenyl)methyl]thio]-5,6,7,8-tetrahydro-N-2-propen-1-yl-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine

CAS RN

339019-11-3
Record name 2-[[(4-Chlorophenyl)methyl]thio]-5,6,7,8-tetrahydro-N-2-propen-1-yl-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339019-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Chlorophenyl)methyl]thio]-5,6,7,8-tetrahydro-N-2-propen-1-yl-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine
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N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine
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N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine
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N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine
Reactant of Route 5
N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine
Reactant of Route 6
N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine

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